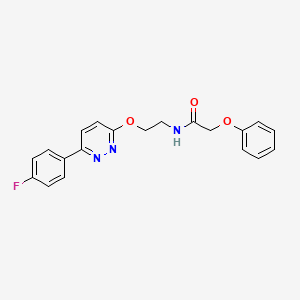

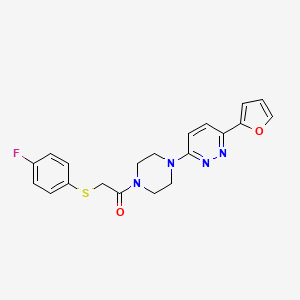

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy metabolism and is a promising target for the treatment of metabolic disorders, such as obesity, diabetes, and cancer.

Scientific Research Applications

Synthesis and Pharmacological Assessment

A study by Rani et al. (2016) explored the synthesis of novel acetamide derivatives, focusing on their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were synthesized through multi-step reactions, starting from the Leuckart reaction. Among the series, certain compounds displayed activities comparable with standard drugs due to the presence of specific groups at the phenoxy nucleus position (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation

Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its role as an intermediate in the synthesis of antimalarial drugs. This research provided insights into optimizing the process, exploring various acyl donors, and understanding the mechanism and kinetics of the reaction (Magadum & Yadav, 2018).

Protein Tyrosine Phosphatase 1B Inhibitors

Saxena et al. (2009) designed and synthesized acetamide derivatives evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential for antidiabetic activity. This study underscores the importance of structural modifications in enhancing biological activity (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Comparative Metabolism of Chloroacetamide Herbicides

Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. This study revealed differences in metabolic pathways between species, contributing to understanding the environmental and health impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Spatial Orientations and Coordination

Kalita and Baruah (2010) conducted a structural analysis of amide derivatives, showing different spatial orientations in their coordination complexes. This research contributes to the understanding of molecular geometry and interactions in the design of functional materials (Kalita & Baruah, 2010).

properties

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO5/c1-13(25)14-6-7-17(18(10-14)27-2)29-12-19(26)24-8-9-28-16-5-3-4-15(11-16)20(21,22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKANWMDTFTESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)

![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)

![2-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2843280.png)

![5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2843284.png)

![(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile](/img/structure/B2843287.png)